Tungsten nitride (WN)

Übersicht

Beschreibung

Tungsten Nitride (WN) is an inorganic compound and a nitride of tungsten . It is a hard, solid, brown-colored ceramic material that is electrically conductive and decomposes in water . It is used in microelectronics as a contact material, for conductive layers, and barrier layers between silicon and other metals .

Synthesis Analysis

A facile synthetic strategy was developed for in-situ preparation of two-dimensional (2D) highly crystalline tungsten nitride (WN) nanosheets with controllable morphology as oxygen reduction reaction (ORR) catalysts . The dependence of the crystal structure and morphology of WN on K2SO4 content, pH, and pyrolysis temperature was thoroughly examined . Another approach introduced a second transition-metal as a general synthetic method to prepare hexagonal δ-WN and its composites . δ-WN was successfully achieved by introducing Co, Ni, or Fe from metal–organic frameworks into tungsten precursors .Molecular Structure Analysis

Tungsten Nitride (WN) exists in different forms such as W2N, WN, WN2 . The crystal structure and morphology of WN depend on factors like K2SO4 content, pH, and pyrolysis temperature . A phase transformation approach was developed to prepare hexagonal δ-WN and its composites .Chemical Reactions Analysis

Tungsten Nitride (WN) nanosheets have been used as oxygen reduction reaction (ORR) catalysts . The electrocatalytic performance of WN toward ORR in an alkaline electrolyte indicated that K+ plays an important role in the control of size and shape in the hydrothermal and nitridation process .Physical And Chemical Properties Analysis

Tungsten Nitride (WN) is a hard, solid, brown-colored ceramic material that is electrically conductive and decomposes in water . It is less commonly used than titanium nitride or tungsten films .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Properties : Wang et al. (2012) explored the synthesis, crystal structure, and elastic properties of novel tungsten nitrides. They reported the development of new approaches for synthesizing tungsten nitrides, revealing novel nitrides like hexagonal and rhombohedral W2N3 with superior elastic properties (Wang et al., 2012).

Diffusion Barrier Applications : Becker and Gordon (2003) investigated tungsten nitride films grown by atomic layer deposition, finding them effective as diffusion barriers for copper, withstanding temperatures up to 600°C (Becker & Gordon, 2003).

Nanoscale Synthesis : Chen et al. (2020) reported a novel method for producing nanoscale tungsten nitride nanoparticles using dicyandiamide as a non-toxic nitrogen source, suggesting potential applications in various fields (Chen et al., 2020).

Electrocatalysis : Dong and Li (2015) synthesized tungsten nitride nanoparticles on nitrogen-doped carbon black, demonstrating their potential as efficient electrocatalysts for oxygen reduction reactions (Dong & Li, 2015).

Tumor Treatment and Imaging : Zhang et al. (2019) constructed a tungsten nitride-based nanoplatform for tumor treatment and dual-modal imaging, highlighting its potential in medical applications (Zhang et al., 2019).

Hydrogen Evolution Reaction : Jin et al. (2018) developed a method to synthesize hexagonal phase tungsten nitride composites, showing their superior performance in hydrogen evolution reactions (Jin et al., 2018).

Semiconductor Applications : Huang, Tsui, and Lu (2008) examined tungsten nitride as a metal gate in metal–oxide–semiconductor devices, investigating its thermal stability and electrical characteristics (Huang, Tsui, & Lu, 2008).

MOCVD for Barrier Films : Lee and Yong (2004) studied the deposition of tungsten nitride films by metalorganic chemical vapor deposition, assessing their effectiveness as diffusion barriers (Lee & Yong, 2004).

Plasma-Enhanced Deposition : Sowa, Yemane, Prinz, and Provine (2016) investigated plasma-enhanced atomic layer deposition of tungsten nitride for barrier film applications (Sowa et al., 2016).

Structural and Mechanical Properties : Shen et al. (2000) explored the composition, residual stress, and structural properties of thin tungsten nitride films deposited by reactive magnetron sputtering (Shen et al., 2000).

Thermal Stability Studies : Anwar and Anwar (2017) presented the performance and stability of tungsten nitride film at a wide temperature range, highlighting its potential for industrial applications (Anwar & Anwar, 2017).

Safety And Hazards

Tungsten Nitride (WN) decomposes in water . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

azanylidynetungsten | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/N.W | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVHJCRXBQPGLOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

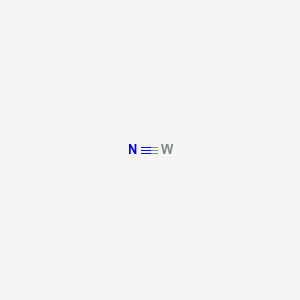

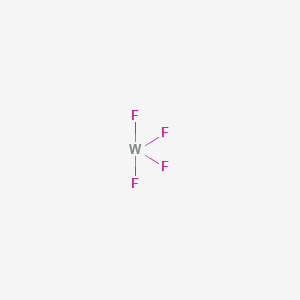

N#[W] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NW | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4065236 | |

| Record name | Tungsten nitride (WN) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4065236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tungsten nitride (WN) | |

CAS RN |

12058-38-7, 12033-72-6 | |

| Record name | Tungsten nitride (WN) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12058-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tungsten nitride (WN) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012058387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tungsten nitride (W2N) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tungsten nitride (WN) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tungsten nitride (WN) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4065236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ditungsten nitride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.616 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B79269.png)